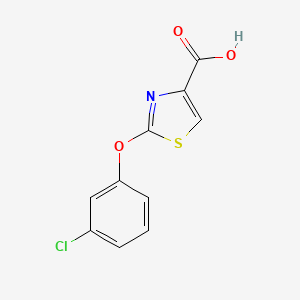

2-(3-Chlorophenoxy)thiazole-4-carboxylic acid

Overview

Description

2-(3-Chlorophenoxy)thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a 3-chlorophenoxy group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)thiazole-4-carboxylic acid typically involves the reaction of 3-chlorophenol with thiazole-4-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Potassium carbonate (K2CO3) in DMF is often used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenoxy)thiazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring’s aromaticity and the presence of electron-withdrawing groups like the chlorophenoxy group enhance its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

2-(3,4-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with additional chlorine atoms and a methyl group.

2-(3-Chlorophenyl)-4-methylthiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a phenoxy group.

Uniqueness

2-(3-Chlorophenoxy)thiazole-4-carboxylic acid is unique due to the presence of the chlorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and binding characteristics are required .

Biological Activity

2-(3-Chlorophenoxy)thiazole-4-carboxylic acid is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₃H₉ClN₂O₂S

- Molecular Weight : 253.71 g/mol

- LogP (XLogP3-AA) : 3.4

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 4

- Rotatable Bond Count : 3 .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase, an enzyme critical for DNA replication and transcription, leading to the disruption of bacterial cell division.

- Antioxidant Activity : It exhibits antioxidant properties that help in reducing oxidative stress in cells, potentially mitigating damage from reactive oxygen species (ROS).

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activities, which may be beneficial in treating conditions characterized by inflammation.

Biological Activities

The compound demonstrates a range of biological activities:

- Antimicrobial Activity : Effective against various bacterial strains and fungi.

- Antitumor Activity : Exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : May protect neuronal cells from damage due to oxidative stress and inflammation .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the organism tested.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Candida albicans | 50 |

Antitumor Activity

In vitro studies on cancer cell lines (e.g., PC3 prostate cancer cells) revealed that the compound induced apoptosis at concentrations above 25 µg/mL. The IC50 values were determined over different time intervals:

| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |

|---|---|---|---|

| PC3 | 32.01 ± 3.2 | 25.47 ± 1.9 | 18.97 ± 2.8 |

| DU145 | 35.22 ± 1.9 | 27.84 ± 2.22 | 19.52 ± 4.92 |

These results indicate a time-dependent increase in cytotoxicity, suggesting that prolonged exposure enhances its antitumor effects .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of thiazole derivatives generally indicates lower toxicity compared to other classes of compounds. Studies have shown that the compound is stable under physiological conditions and has favorable absorption characteristics when administered orally. However, high doses may lead to adverse effects, including cellular damage.

Properties

IUPAC Name |

2-(3-chlorophenoxy)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3S/c11-6-2-1-3-7(4-6)15-10-12-8(5-16-10)9(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNLPXILTRITCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.